1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Overview
Description
1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.17427596 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
It is believed that the compound binds to the active site of the enzyme, thereby inhibiting its function . This interaction results in the disruption of pantothenate synthesis and, consequently, coenzyme A production .
Biochemical Pathways
The inhibition of MTBPS affects the pantothenate synthesis pathway, leading to a decrease in the production of coenzyme A . Coenzyme A is involved in numerous biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of MTBPS can have significant downstream effects on these metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of metabolic processes due to the decreased production of coenzyme A . This can lead to the inhibition of bacterial growth, making the compound a potential candidate for antitubercular therapy .
Biochemical Analysis
Biochemical Properties
1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, the compound binds to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . It also affects the expression of genes involved in these processes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, the compound has been shown to inhibit the activity of certain kinases, leading to a decrease in the phosphorylation of target proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can also result in changes in cellular function, such as alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of tumor growth . At high doses, it can cause toxic or adverse effects, such as liver damage and changes in blood chemistry . These effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates . This inhibition can lead to changes in the levels of metabolites, such as glucose and fatty acids.
Properties
IUPAC Name |
1-cycloheptyl-4-pyridin-3-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-15-10-14(12-6-5-9-19-11-12)16-17(20-15)22(21-18(16)24)13-7-3-1-2-4-8-13/h5-6,9,11,13-14H,1-4,7-8,10H2,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYYOJFVYDBIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C3=C(C(CC(=O)N3)C4=CN=CC=C4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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